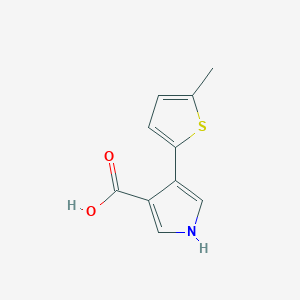

4-(5-methylthiophen-2-yl)-1H-pyrrole-3-carboxylic acid

Description

4-(5-Methylthiophen-2-yl)-1H-pyrrole-3-carboxylic acid is a heterocyclic compound featuring a pyrrole core substituted at position 4 with a 5-methylthiophen-2-yl moiety and a carboxylic acid group at position 2. Characterization typically employs spectroscopic methods (¹H/¹³C NMR, IR) and elemental analysis to confirm structural integrity .

Properties

IUPAC Name |

4-(5-methylthiophen-2-yl)-1H-pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c1-6-2-3-9(14-6)7-4-11-5-8(7)10(12)13/h2-5,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKSCFSYWRYCRKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C2=CNC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-methylthiophen-2-yl)-1H-pyrrole-3-carboxylic acid typically involves the formation of the thiophene and pyrrole rings followed by their coupling. One common method is the Stille coupling reaction, which involves the reaction of an organotin compound with an organic halide in the presence of a palladium catalyst . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from 50°C to 100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(5-methylthiophen-2-yl)-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Halogenated derivatives of the thiophene ring.

Scientific Research Applications

Medicinal Chemistry Applications

One of the primary areas of application for 4-(5-methylthiophen-2-yl)-1H-pyrrole-3-carboxylic acid is in medicinal chemistry. Its structural features allow it to act as a scaffold for the development of new therapeutic agents.

Anticancer Activity

Recent studies have indicated that derivatives of pyrrole compounds exhibit significant anticancer properties. For instance, a study published in Journal of Medicinal Chemistry highlighted that similar pyrrole derivatives inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, suggesting potential for this compound in cancer therapy .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Research has demonstrated that certain pyrrole derivatives possess broad-spectrum antimicrobial effects. A study indicated that compounds with similar structures effectively inhibited bacterial growth, making them candidates for developing new antibiotics .

Materials Science Applications

In addition to medicinal uses, this compound is being explored in materials science.

Conductive Polymers

The compound can be polymerized to form conductive materials. Conductive polymers are essential for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Studies have shown that incorporating this compound into polymer matrices enhances electrical conductivity and stability .

Sensors

The unique electronic properties of this compound make it suitable for sensor applications. Research indicates that sensors developed using this compound can detect various gases and biomolecules with high sensitivity and selectivity .

Data Tables

Case Study 1: Anticancer Activity

A study investigated the effects of pyrrole derivatives on breast cancer cells, demonstrating that compounds with structural similarities to this compound significantly reduced cell viability through apoptosis mechanisms.

Case Study 2: Conductive Polymer Development

Research focused on synthesizing a polymer from this compound showed enhanced electrical properties compared to traditional conductive polymers, paving the way for more efficient organic electronic devices.

Mechanism of Action

The mechanism of action of 4-(5-methylthiophen-2-yl)-1H-pyrrole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the thiophene and pyrrole rings allows for interactions with aromatic amino acids in proteins, potentially affecting their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional distinctions from analogous derivatives are critical for understanding its unique properties. Below is a comparative analysis based on substituent patterns, physicochemical properties, and pharmacological relevance.

Substituent Position and Electronic Effects

- 5-(Thiophen-3-yl)-1H-pyrrole-2-carboxylic acid (CAS 72078-42-3): This isomer features a thiophen-3-yl group at position 5 of the pyrrole ring and a carboxylic acid at position 2.

- 5-Methyl-2-pyrrol-1-yl-thiophene-3-carboxylic acid (CAS 151258-67-2) : Here, the pyrrole ring is attached to the thiophene moiety instead of the reverse. This configuration may enhance π-π stacking interactions in biological systems but reduces the acidity of the carboxylic group due to steric hindrance .

- 4-(Quinolin-2-yl)-1H-pyrrole-3-carboxylic acid (CAS 1330751-52-4): Replacement of the methylthiophene group with a quinoline ring introduces aromatic bulk and basicity, likely altering binding affinity in enzyme inhibition studies .

Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Purity | Key Substituents |

|---|---|---|---|

| Target Compound | ~263.29* | N/A | 5-Methylthiophen-2-yl, COOH at C3 |

| 5-(Thiophen-3-yl)-1H-pyrrole-2-carboxylic acid | 193.22 | ≥95% | Thiophen-3-yl, COOH at C2 |

| 5-Methyl-2-pyrrol-1-yl-thiophene-3-carboxylic acid | 237.28 | ≥95% | Pyrrol-1-yl, COOH at C3 |

| 4-(Quinolin-2-yl)-1H-pyrrole-3-carboxylic acid | 238.24 | ≥95% | Quinolin-2-yl, COOH at C3 |

*Calculated based on formula C₁₀H₉NO₂S.

The target compound’s molecular weight (~263.29 g/mol) is intermediate compared to derivatives with bulkier substituents (e.g., quinoline, ~238.24 g/mol). The methyl group on the thiophene ring may enhance lipophilicity, favoring membrane permeability in drug design .

Biological Activity

4-(5-Methylthiophen-2-yl)-1H-pyrrole-3-carboxylic acid, with the CAS number 1096308-28-9, is a compound of interest due to its potential biological activities. This article reviews its biological properties, particularly focusing on its pharmacological effects and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a methylthiophene group and a carboxylic acid, which may influence its biological activity. The structural characteristics are essential for understanding its interaction with biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives. For instance, similar compounds have demonstrated significant activity against various strains of bacteria, including drug-resistant strains of Mycobacterium tuberculosis. The structure–activity relationship (SAR) indicates that modifications on the pyrrole ring can enhance antibacterial efficacy. In particular, compounds that incorporate electron-withdrawing groups have shown improved activity against M. tuberculosis with minimal cytotoxicity .

Anticancer Activity

Pyrrole derivatives have been studied for their anticancer properties. Compounds with similar structures have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of proliferation and the induction of oxidative stress. The presence of the carboxylic acid group is often linked to enhanced solubility and bioavailability, which are crucial for therapeutic applications .

The biological activity of this compound may involve several mechanisms:

- Inhibition of Enzymatic Activity : Similar pyrrole compounds have been shown to inhibit enzymes critical for bacterial cell wall synthesis.

- Disruption of Membrane Integrity : Some studies suggest that these compounds can disrupt bacterial membranes, leading to cell lysis.

- Modulation of Signaling Pathways : Certain derivatives affect signaling pathways related to cell survival and apoptosis in cancer cells .

Study 1: Antitubercular Activity

A study evaluated various pyrrole derivatives for their antitubercular activity, revealing that compounds structurally related to this compound exhibited promising results. The most effective compounds showed a minimum inhibitory concentration (MIC) lower than 0.016 µg/mL against M. tuberculosis, indicating strong potential for further development as anti-TB agents .

Study 2: Cytotoxicity Evaluation

In a cytotoxicity assay against Vero cells, several pyrrole derivatives demonstrated low toxicity (IC50 values > 64 µg/mL), suggesting a favorable selectivity index for therapeutic use. This is particularly important for developing drugs that target resistant strains without harming healthy cells .

Data Table: Biological Activities of Pyrrole Derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.